Ureidoacrylic acid

描述

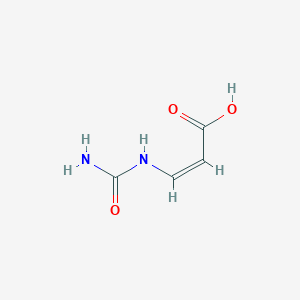

Ureidoacrylic acid (chemical formula: C₄H₆N₂O₃) is a carboxylic acid derivative characterized by a urea group (-NH-C(=O)-NH₂) attached to an acrylic acid backbone (CH₂=CH-COOH). This compound is classified as a carbonyl-containing metabolite and has been identified in biological systems, particularly in studies analyzing feed efficiency in beef cattle . In metabolomic profiling, this compound was found to be significantly elevated in plasma samples of high feed efficiency (HFE) steers compared to low feed efficiency (LFE) counterparts, though it lacked sufficient specificity to serve as a biomarker for divergent feed efficiency phenotypes .

属性

分子式 |

C4H6N2O3 |

|---|---|

分子量 |

130.1 g/mol |

IUPAC 名称 |

(Z)-3-(carbamoylamino)prop-2-enoic acid |

InChI |

InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/b2-1- |

InChI 键 |

JDSSVQWHYUVDDF-UPHRSURJSA-N |

SMILES |

C(=CNC(=O)N)C(=O)O |

手性 SMILES |

C(=C\NC(=O)N)\C(=O)O |

规范 SMILES |

C(=CNC(=O)N)C(=O)O |

产品来源 |

United States |

化学反应分析

General Reactions

-

Formation : Ureidoacrylic acid can be formed through the RutA-catalyzed oxidative cleavage of uracil .

-

Hydrolysis : this compound undergoes hydrolysis to produce 3-aminoacrylate, carbon dioxide, and ammonia .

-

Conversion : In microbial metabolism, this compound is converted from uracil.

Reactions with Enzymes

-

Ureidoacrylate amidohydrolase can convert precursor compounds into ureidoacrylate.

-

Ureidoacrylate can act as a substrate for various enzymes, influencing microbial growth and metabolism, particularly in nitrogen cycling pathways in bacteria.

Reactions with other compounds

-

This compound can engage in hydrogen bonding with N, N-dimethylacrylamides (DMAA). The amide groups of DMAA can form hydrogen bonds with the carboxylic acid groups of acrylic acid .

Ureido Methacrylate Reactions

Ureido Methacrylate (UMA) is a monomer that can be used in emulsion polymerizations for interior and exterior paints, coatings, and adhesives . Copolymers of UMA can be prepared with acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, vinylpyrrolidone, and styrene . Ureido methacrylate is commercially prepared by transesterification of l-(2-hydroxyethyl)imidazoline-2-one and methyl methacrylate in the presence of a tin catalyst, most notably dibutyltin oxide .

Data Table: Related Compounds and Key Features

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C4H6N2O3 | Precursor to ureidoacrylate; contains an additional hydrogen atom. |

| Peroxyureidoacrylate | C4H6N2O4 | An oxidized form of ureidoacrylate; involved in different metabolic pathways. |

| Urea | CH4N2O | A simple amide compound; serves as a primary nitrogen source but lacks the acrylic structure. |

| 5-Aminolevulinic Acid | C5H9NO3 | Involved in heme synthesis; structurally distinct but shares nitrogen functionality. |

相似化合物的比较

Comparison with Similar Compounds

Ureidoacrylic acid belongs to a broader class of urea-functionalized carboxylic acids. Below is a comparative analysis with structurally and functionally related compounds:

Structural Comparison

Key Research Findings

Feed Efficiency Studies: In a metabolomic analysis of 330 carboxyl-containing metabolites, this compound was one of four metabolites elevated in HFE steers, alongside 5-carboxy-alpha-chromanol and 6-hydroxynicotinic acid .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Ureidoglycolic Acid | Ureidopropionic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 130.10 | 134.09 | 132.12 |

| CAS Registry Number | Not provided | 10346-27-7 | Not provided |

| Solubility | Likely hydrophilic | Hydrophilic | Hydrophilic |

Table 2: Biomarker Potential in Cattle Studies

| Metabolite | AUC Value | Significance in HFE vs. LFE |

|---|---|---|

| This compound | <0.9 | Elevated in HFE |

| Methionine sulfoxide | 0.938 | Elevated in LFE |

常见问题

Basic: What are the key considerations for synthesizing ureidoacrylic acid with high purity, and how can researchers optimize reaction conditions?

Answer:

Synthesis of this compound requires careful control of reaction parameters, including temperature, solvent selection (e.g., aqueous vs. organic systems), and stoichiometry of reactants (e.g., acryloyl chloride and urea derivatives). To optimize purity:

- Use HPLC or NMR to monitor intermediate byproducts .

- Adjust pH to stabilize the zwitterionic form of the molecule, as its solubility varies significantly with protonation states .

- Employ recrystallization techniques with solvents like ethanol-water mixtures to isolate high-purity crystals .

Advanced Tip: For reproducibility, document side reactions (e.g., hydrolysis of acryloyl groups) and include kinetic studies in the supplementary materials .

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Answer:

Discrepancies in spectral data often arise from solvent effects, pH-dependent tautomerism, or crystallographic polymorphism. To address this:

- Compare spectra under standardized conditions (e.g., DMSO-d₆ vs. D₂O) and report pH values .

- Perform DFT calculations to model tautomeric equilibria and predict shifts .

- Cross-validate with X-ray crystallography to confirm solid-state structures .

Methodological Note: Publish raw spectral data and computational parameters in repositories to enable direct comparisons .

Basic: What analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?

Answer:

- Thermogravimetric Analysis (TGA): Assess thermal degradation profiles .

- UV-Vis Spectroscopy: Monitor photostability under UV light exposure .

- LC-MS: Identify decomposition products (e.g., urea or acrylic acid) after accelerated aging tests .

Protocol: Store samples in amber vials at controlled humidity (e.g., 40% RH) and validate stability over 6–12 months .

Advanced: How should researchers design experiments to investigate this compound’s role in supramolecular assembly or drug-delivery systems?

Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities with host molecules (e.g., cyclodextrins) .

- Molecular Dynamics Simulations: Model self-assembly behavior in aqueous environments .

- In Vitro Release Studies: Use dialysis membranes to assess drug-loading efficiency under physiological pH .

Critical Step: Include negative controls (e.g., non-ureido analogs) to isolate the compound’s specific contributions .

Basic: What are the best practices for ensuring reproducibility in this compound bioactivity assays?

Answer:

- Standardize cell lines and culture conditions (e.g., CO₂ levels, serum-free media) to minimize variability .

- Use dose-response curves with at least three biological replicates .

- Report IC₅₀ values with confidence intervals and statistical tests (e.g., ANOVA) .

Common Pitfall: Avoid conflating cytotoxicity with specific bioactivity; include counter-screens for off-target effects .

Advanced: How can conflicting results in this compound’s catalytic activity be systematically analyzed?

Answer:

- Meta-Analysis Framework: Compare substrate scope, solvent systems, and catalyst loading across studies .

- Kinetic Isotope Effects (KIE): Determine rate-limiting steps to identify mechanistic divergences .

- Operando Spectroscopy: Track intermediate species during catalysis (e.g., via Raman or IR) .

Data Interpretation: Use funnel plots to assess publication bias or methodological heterogeneity .

Basic: What steps are critical for validating this compound’s computational models (e.g., QSAR or docking studies)?

Answer:

- Cross-Validation: Split datasets into training and test groups to avoid overfitting .

- Experimental Benchmarking: Compare predicted logP or binding energies with empirical data .

- Sensitivity Analysis: Vary force field parameters (e.g., charges, solvation models) to assess robustness .

Reporting Standard: Provide raw simulation trajectories and input files in supplementary materials .

Advanced: How can researchers reconcile discrepancies in this compound’s reported solubility and partition coefficients (logP)?

Answer:

- Shake-Flask Method: Measure logP under standardized pH and ionic strength .

- COSMO-RS Predictions: Model solvent-solute interactions to explain outliers .

- Interlaboratory Studies: Collaborate with multiple labs to establish consensus values .

Key Consideration: Document temperature and agitation rates, as kinetic solubility often differs from thermodynamic values .

Basic: What ethical and safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Material Safety Data Sheets (MSDS): Review toxicity data for acrylamide precursors .

- Waste Disposal: Neutralize acidic byproducts before disposal to comply with EPA guidelines .

- Institutional Review: Submit protocols for animal or human cell studies to ethics committees .

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。